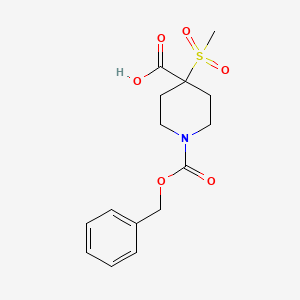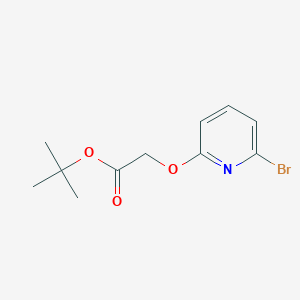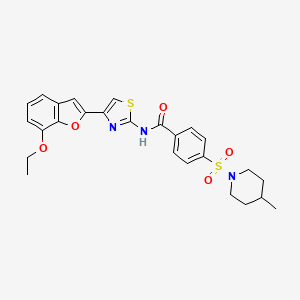
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid, also known as MMPP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MMPP is a piperidine derivative that has a methylsulfonyl group, a phenylmethoxycarbonyl group, and a carboxylic acid group attached to its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid involves the selective inhibition of the Nav1.7 sodium channel. This channel is involved in the transmission of pain signals, and the selective inhibition of this channel by 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has been shown to have a selective effect on the Nav1.7 sodium channel, leading to a reduction in pain sensation. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as an analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid in laboratory experiments is its selective inhibition of the Nav1.7 sodium channel, which allows for the study of pain sensation. However, one limitation of using 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid, including the development of more potent and selective analogs, the investigation of the potential use of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid as an analgesic agent, and the study of the effects of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid on other ion channels. Additionally, the use of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid in combination with other compounds may lead to the development of more effective treatments for pain.
Métodos De Síntesis
The synthesis of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid can be achieved using various methods, including the reaction of piperidine with 4-methylsulfonylphenylacetic acid and subsequent protection of the carboxylic acid group with a phenylmethoxycarbonyl group. The final step involves the removal of the protecting group to yield 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. Other methods include the reaction of piperidine with 4-methylsulfonylbenzaldehyde followed by the addition of malonic acid and subsequent decarboxylation to yield 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has been widely used in scientific research as a tool to study the function of ion channels, particularly the voltage-gated sodium channels. 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has been shown to selectively block the Nav1.7 sodium channel, which is involved in pain sensation. This selective inhibition of Nav1.7 has led to the development of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid as a potential analgesic agent.
Propiedades
IUPAC Name |
4-methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-23(20,21)15(13(17)18)7-9-16(10-8-15)14(19)22-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZTQKTLFFXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)



![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)



![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)

![6-Chloro-N-[2-(pyridin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2657145.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657146.png)
